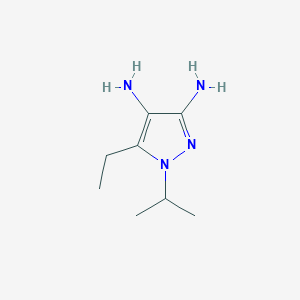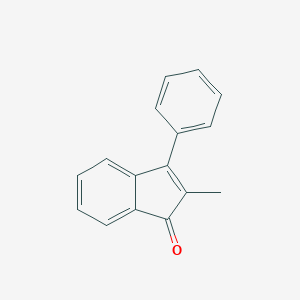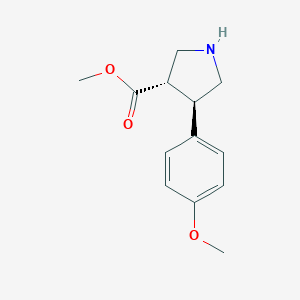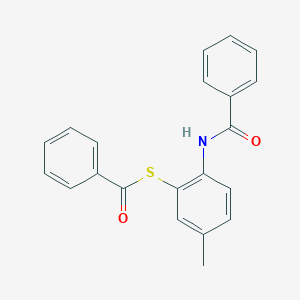
4-(3-Formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde (FHN) is a small molecule compound that has recently been studied for its potential use in a variety of scientific research applications. FHN is a type of aldehyde, which is a class of organic compounds that contain a carbonyl group (C=O) and at least one hydrogen atom attached to the carbon atom of the carbonyl group. FHN has been found to have a range of biochemical and physiological effects, making it a promising compound for use in scientific research. In
Wissenschaftliche Forschungsanwendungen
4-(3-Formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde has been studied for its potential use in a variety of scientific research applications. In particular, 4-(3-Formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde has been found to have anti-inflammatory, anti-oxidant, and anti-microbial properties, making it a promising compound for use in the treatment of a variety of diseases and conditions. In addition, 4-(3-Formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde has shown potential for use in the treatment of cancer and other diseases related to oxidative stress.
Wirkmechanismus
The mechanism of action of 4-(3-Formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde is not yet fully understood, however, it is believed that 4-(3-Formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde works by inhibiting the activity of certain enzymes involved in inflammation, oxidative stress, and microbial growth. For example, 4-(3-Formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and the activity of NADPH oxidase, an enzyme involved in oxidative stress. In addition, 4-(3-Formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde has been found to inhibit the growth of certain bacteria and fungi.
Biochemical and Physiological Effects
4-(3-Formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde has been found to have a range of biochemical and physiological effects. For example, 4-(3-Formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde has been found to have anti-inflammatory, anti-oxidant, and anti-microbial properties. In addition, 4-(3-Formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde has been found to have an inhibitory effect on the activity of certain enzymes involved in inflammation, oxidative stress, and microbial growth. Furthermore, 4-(3-Formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde has been found to have an inhibitory effect on the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
4-(3-Formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde has several advantages and limitations for use in lab experiments. One of the main advantages of 4-(3-Formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde is its ability to inhibit the activity of certain enzymes involved in inflammation, oxidative stress, and microbial growth. This makes 4-(3-Formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde a promising compound for use in the treatment of a variety of diseases and conditions. However, 4-(3-Formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde has several limitations for use in lab experiments. For example, 4-(3-Formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde is a relatively unstable compound, making it difficult to store and transport. In addition, 4-(3-Formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde is a relatively expensive compound, making it difficult to obtain in large quantities.
Zukünftige Richtungen
4-(3-Formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde has a range of potential applications in scientific research, and there are several potential future directions for the use of 4-(3-Formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde in lab experiments. For example, further research could be conducted to explore the potential of 4-(3-Formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde for use in the treatment of cancer and other diseases related to oxidative stress. In addition, further research could be conducted to explore the potential of 4-(3-Formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde for use in the treatment of bacterial and fungal infections. Furthermore, further research could be conducted to explore the potential of 4-(3-Formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde for use in the treatment of other diseases and conditions related to inflammation and oxidative stress. Finally, further research could be conducted to explore the potential of 4-(3-Formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde for use in the development of novel drugs and therapeutics.
Synthesemethoden
4-(3-Formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde can be synthesized using a variety of methods, including the reaction of 3-hydroxynaphthalene-2-carbaldehyde with formaldehyde in the presence of sodium hydroxide. This reaction results in the formation of 4-(3-Formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde and sodium formate as a byproduct. In addition, 4-(3-Formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde can also be synthesized through the reaction of 3-hydroxy-2-naphthoic acid with formaldehyde in the presence of sodium hydroxide and a strong base, such as sodium ethoxide.
Eigenschaften
IUPAC Name |
4-(3-formyl-2-hydroxynaphthalen-1-yl)-3-hydroxynaphthalene-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14O4/c23-11-15-9-13-5-1-3-7-17(13)19(21(15)25)20-18-8-4-2-6-14(18)10-16(12-24)22(20)26/h1-12,25-26H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENRDANQMQOFEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C=O)O)O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,7-Dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B171995.png)


![1,1,2-Trimethyl-1H-benzo[e]indole-6,8-disulfonic acid](/img/structure/B172003.png)

![[2-(3-Phenylpropoxy)phenyl]amine hydrochloride](/img/structure/B172011.png)

![5-Chloro-2-methylthiazolo[5,4-b]pyridine](/img/structure/B172017.png)

![N-Cbz-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B172023.png)